1-(4-(4-(2-(吡啶-2-基)噻唑-4-甲酰)哌嗪-1-基)苯基)乙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

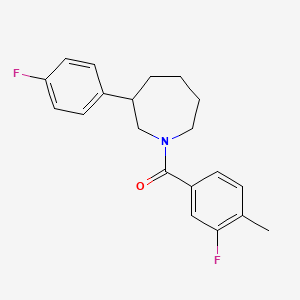

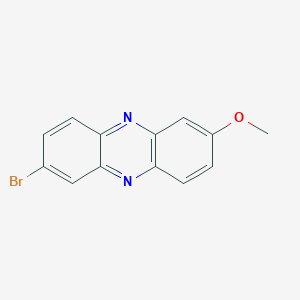

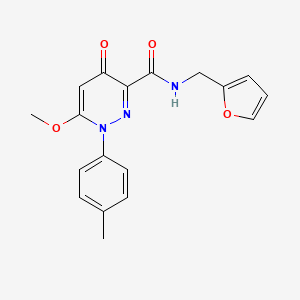

This compound is a novel derivative that has been synthesized and evaluated for its potential biological activities . It contains a pyrazine-2-carbonyl group attached to a piperazine ring, which is further connected to a phenyl group. The compound is part of a series of derivatives that have been designed for their potential therapeutic properties .

Synthesis Analysis

The synthesis of this compound involves the design and creation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the formation of a pyrazine-2-carbonyl group attached to a piperazine ring . Further details about the specific reactions and conditions used in the synthesis process would require access to the original synthesis protocols.科学研究应用

化学合成与反应

1-(4-(4-(2-(吡嗪-2-基)噻唑-4-羰基)哌嗪-1-基)苯基)乙酮参与复杂杂环化合物的合成。这些化合物通过各种反应合成,包括重氮化、偶联和迈克尔加成反应,以提供具有潜在生物活性的衍生物。例如,已经报道了涉及苯异硫氰酸酯和活性含卤化合物的反应的杂环化合物的合成,导致形成对 HSV1 和 HAV-MBB 具有抗病毒活性的噻唑衍生物(Attaby 等,2006)。类似地,已经探索了基于在亲核试剂存在下相关化合物氧化的电化学合成,通过迈克尔加成反应生成芳基硫代苯并唑 (Amani & Nematollahi,2012)。

药理活性

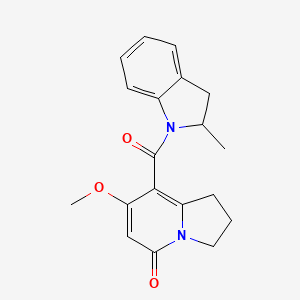

由 1-(4-(4-(2-(吡嗪-2-基)噻唑-4-羰基)哌嗪-1-基)苯基)乙酮合成的化合物已被评估其各种药理活性。一个值得注意的例子包括合成吡唑,从而确定了用于疼痛管理的 σ1 受体拮抗剂临床候选物,突出了在小鼠模型中的显着水溶性和抗伤害感受性 (Díaz 等,2020)。另一项研究重点是合成新型原卟啉原氧化酶抑制剂,显示出优异的除草活性并抑制靶酶,表明潜在的农业应用 (Li 等,2008)。

未来方向

The future directions for this compound could involve further evaluation of its biological activities, optimization of its synthesis process, and exploration of its potential therapeutic applications. The molecular interactions of the derivatised conjugates in docking studies reveal their suitability for further development .

作用机制

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Thiazole derivatives have been shown to interact with various targets, leading to a range of biological effects . For instance, some thiazole derivatives have been found to inhibit the catalytical activity of Poly (ADP-Ribose) Polymerase (PARP1), enhance the cleavage of PARP1, enhance the phosphorylation of H2AX, and increase CASPASE 3/7 activity .

Biochemical Pathways

Thiazole derivatives have been found to interact with various biochemical pathways, leading to a range of downstream effects .

Pharmacokinetics

It is known that the physicochemical properties of a compound, such as size, charge, and lipophilicity, can significantly influence its pharmacokinetic profile .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Action Environment

It is known that environmental factors can significantly influence the action of a compound .

属性

IUPAC Name |

1-[4-[4-(2-pyrazin-2-yl-1,3-thiazole-4-carbonyl)piperazin-1-yl]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N5O2S/c1-14(26)15-2-4-16(5-3-15)24-8-10-25(11-9-24)20(27)18-13-28-19(23-18)17-12-21-6-7-22-17/h2-7,12-13H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXPJTTGEAORRRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N5O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 3-{[(6-bromo-8-methoxy-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate](/img/structure/B2828436.png)

![(2Z)-6-bromo-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2828442.png)

![(2E)-3-[6-oxo-1-(propan-2-yl)-1H,6H,7H-pyrazolo[3,4-b]pyridin-5-yl]prop-2-enoic acid](/img/structure/B2828450.png)

![6-Benzyl-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2828454.png)